

cinnamaldehyde diethyl acetal chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cinnamaldehyde diethyl acetal*

Cat. No.: *B151385*

[Get Quote](#)

Cinnamaldehyde Diethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **cinnamaldehyde diethyl acetal**. The information is intended for use by professionals in research and development who require detailed technical data on this compound.

Chemical Structure and Identification

Cinnamaldehyde diethyl acetal, systematically known as [(E)-3,3-diethoxyprop-1-enyl]benzene, is the diethyl acetal of cinnamaldehyde. The acetal functional group provides increased stability compared to the corresponding aldehyde, making it a valuable ingredient in various formulations.[\[1\]](#)[\[2\]](#)

Key Identifiers:

- IUPAC Name: [(E)-3,3-diethoxyprop-1-enyl]benzene[\[3\]](#)
- CAS Number: 7148-78-9[\[4\]](#)
- Molecular Formula: C₁₃H₁₈O₂[\[4\]](#)

- InChI: InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+[3]
- SMILES: CCOC(/C=C/C1=CC=CC=C1)OCC[3]

Figure 1: Chemical Structure of **Cinnamaldehyde Diethyl Acetal**

Physicochemical Properties

Cinnamaldehyde diethyl acetal is an almost colorless oily liquid.[4] It is characterized by a faint, fresh-green, and slightly spicy, oily-sweet odor.[4] Its taste is mild and oily-sweet, which is notably less intense than its aldehyde precursor.[4]

Property	Value	Reference(s)
Molecular Weight	206.28 g/mol	[4]
Boiling Point	251 °C (at 760 Torr)	[4]
	126-127 °C (at 10 Torr)	
Density	~0.98 g/cm ³	[4]
Flash Point	110 °C (230 °F)	[5]
Solubility	Practically insoluble in water; Soluble in alcohol and oils	[4]

Spectroscopic Data

Detailed experimental spectra (NMR, IR) for **cinnamaldehyde diethyl acetal** are not widely available in public databases. For reference, the spectral data of its precursor, trans-cinnamaldehyde, are provided below to illustrate the core spectroscopic features of the phenylpropenyl backbone.

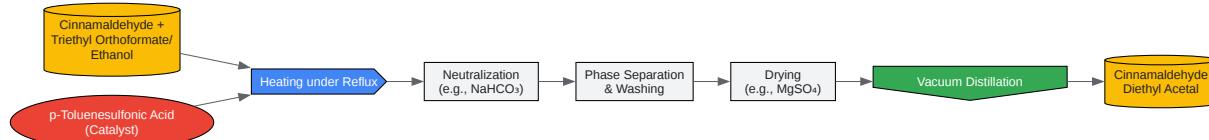
Note: The characteristic aldehyde proton signal (~9.7 ppm in ¹H NMR) and carbonyl stretch (~1667 cm⁻¹ in IR) would be absent in the spectra of **cinnamaldehyde diethyl acetal**, replaced by signals corresponding to the acetal proton and C-O stretches.

Reference Data: trans-Cinnamaldehyde

- ^1H NMR: The proton NMR spectrum of the aldehyde shows a distinctive signal for the formyl hydrogen between δ 9.5 and 10.[6][7] Other signals include those for the aromatic and vinylic protons.
- ^{13}C NMR: The carbonyl carbon of the aldehyde gives a characteristic signal in the range of δ 190 to 205.[6][7]
- IR Spectroscopy: The infrared spectrum of cinnamaldehyde prominently features a strong absorption band around 1667 cm^{-1} corresponding to the C=O stretching of the conjugated aldehyde.[8] Additional bands are observed for the C=C alkene bond ($1449\text{-}1624\text{ cm}^{-1}$) and aromatic C-H bonds (3061 cm^{-1}).[8]

Experimental Protocols: Synthesis

Cinnamaldehyde diethyl acetal is typically synthesized via the acetalization of cinnamaldehyde.


Classical Synthesis: Acid-Catalyzed Acetalization

This method involves the reaction of cinnamaldehyde with an excess of ethanol or triethyl orthoformate in the presence of an acid catalyst.

Methodology:

- Reactants: Cinnamaldehyde and triethyl orthoformate are used as the primary raw materials. [4] Absolute ethanol can be used as both a reactant and a solvent.
- Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the reaction mixture.[4]
- Reaction Conditions: The mixture is heated under reflux.[4] The reaction is an equilibrium process, and removal of the water byproduct (or ethanol when using triethyl orthoformate) drives the reaction toward the product side.
- Work-up and Purification: After the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed,

dried over an anhydrous salt (e.g., MgSO₄), and filtered. The final product is purified by vacuum distillation.

[Click to download full resolution via product page](#)

Figure 2: General Workflow for Acid-Catalyzed Synthesis

Applications in Research and Industry

Cinnamaldehyde diethyl acetal is utilized in several industries due to its pleasant aromatic properties and increased chemical stability over cinnamaldehyde.

- **Fragrance and Cosmetics:** It is used as a modifier in perfume formulations, particularly in modern-aldehydic or spicy-fruity fragrance types.[4] Its stability makes it suitable for use in personal care items where the aldehyde might be reactive.[2]
- **Food and Beverage:** It serves as a flavoring agent to impart a warm, cinnamon-like aroma and flavor in various food products.[1][2]
- **Chemical Manufacturing:** It acts as a key intermediate in organic synthesis.[2]
- **Pharmaceuticals:** It is sometimes used in medicinal formulations, primarily for its aromatic properties.[2]

Safety and Handling

For detailed safety information, refer to the specific Material Safety Data Sheet (MSDS) for **cinnamaldehyde diethyl acetal**.[1] General safety precautions are as follows:

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the chemical.[1]
- Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, well-ventilated area away from heat, flames, and incompatible substances.[1]
- Hazards of Precursor (Cinnamaldehyde): The precursor, cinnamaldehyde, is known to cause skin and serious eye irritation and may cause an allergic skin reaction or respiratory irritation. [2][9] While the acetal is generally more stable, caution should still be exercised.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnamaldehyde Diethyl Acetal | 7148-78-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Cinnamaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. (3,3-Diethoxy-1-propen-1-yl)benzene | C13H18O2 | CID 5356250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CINNAMALDEHYDE DIETHYL ACETAL CAS#: 7148-78-9 [m.chemicalbook.com]
- 5. cinnamaldehyde diethyl acetal, 7148-78-9 [thegoodsentscompany.com]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. chemistry.utah.edu [chemistry.utah.edu]
- 8. researchgate.net [researchgate.net]
- 9. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [cinnamaldehyde diethyl acetal chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151385#cinnamaldehyde-diethyl-acetal-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com